molecular formula C9H15N3 B2925222 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1353569-74-0

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B2925222
CAS No.: 1353569-74-0
M. Wt: 165.24
InChI Key: SCUQGWFBZXALTI-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a bicyclic heterocyclic compound featuring a partially saturated indazole core substituted with an ethyl group at position 2 and an amine at position 3. It is used as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and bromodomain-targeting molecules . The compound is cataloged under CAS number 26503-23-1 (though conflicting entries suggest ambiguity in nomenclature; see Section 2.1) and is commercially available with a purity of ≥95% . Its molecular formula is reported as C₉H₁₅N₃ (MW: 165.24 g/mol) based on structural analogs, though some sources ambiguously cite a molecular weight of 182 g/mol, possibly due to salt or hydrate forms .

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUQGWFBZXALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with cyclohexanone, followed by cyclization to form the indazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Derivatives and Their Properties

The following table summarizes structural analogs, focusing on substitutions at positions 2 and 3 of the tetrahydroindazole scaffold:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₈H₁₃N₃ 151.21 26503-23-1 Simpler methyl substitution; used in bromodomain inhibitors (e.g., compound 39 in ). Lower steric bulk compared to ethyl derivatives .
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₉H₁₅N₃ 165.24 (or 182*) 26503-23-1* Enhanced lipophilicity due to ethyl group; used in kinase inhibitor scaffolds. Discrepancy in molecular weight suggests possible salt/hydrate forms .
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₁₁H₁₉N₃ 193.29 1487077-43-9 Bulky tert-butyl group improves metabolic stability. Predicted collision cross-section (CCS): 144.8 Ų (M+H⁺) .
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine C₁₀H₁₇N₃ 179.27 1334203-56-3 Isopropyl substitution at position 1; potential for chiral applications. Limited pharmacological data available .
2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₁₀H₁₇N₃ 179.26 1557547-04-2 Multiple methyl groups enhance rigidity; no reported biological activity .

Note: CAS number conflicts exist for the ethyl derivative; some sources incorrectly list it under 26503-23-1, which belongs to the methyl analog .

Pharmacological Activity
  • 2-Methyl Derivative : Demonstrated activity in bromodomain and extra-terminal (BET) inhibitors. Compound 39 () showed potent binding to BET proteins (IC₅₀ < 100 nM) .
  • Ethyl Derivative : While direct data are scarce, its structural similarity to the methyl analog suggests comparable target engagement with improved membrane permeability due to higher lipophilicity (clogP ~1.46 vs. 1.21 for methyl) .
Physical Properties
  • Collision Cross-Section (CCS) : The tert-butyl analog exhibits a CCS of 144.8 Ų (M+H⁺), useful for mass spectrometry-based pharmacokinetic studies .
  • Solubility : All derivatives show low aqueous solubility (<1 mg/mL) due to hydrophobicity, necessitating formulation with co-solvents .

Commercial Availability and Stability

  • Ethyl Derivative : Available from SynChem, Inc. (SC-25730) and BLD Pharm Ltd. (BD237764) in gram-scale quantities .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15N3
  • Molar Mass : 165.24 g/mol
  • Density : 1.25 g/cm³ (predicted)
  • Boiling Point : 331.5 °C (predicted)
  • pKa : 5.15 (predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways. This compound's structure allows it to engage with biological systems effectively, leading to its observed pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Kinases : The compound has shown promising results in inhibiting kinases such as FGFR1 and Aurora kinases. For instance, it demonstrated an IC50 value of less than 4.1 nM against FGFR1 in certain cell lines .
CompoundTargetIC50 Value (nM)
This compoundFGFR1< 4.1
Other Indazole DerivativeAurora A/B26/15

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is demonstrated through in vitro studies where it inhibited bacterial growth effectively.

Anti-inflammatory Activity

Indazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the modulation of inflammatory cytokines and pathways that lead to reduced inflammation.

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

  • Study on Kinase Inhibition : A study evaluated a series of indazole derivatives for their inhibitory effects on various kinases. The results indicated that modifications at specific positions on the indazole ring significantly impacted potency .
  • Anticancer Efficacy : Another study focused on the anticancer efficacy of indazole derivatives against human tumor cell lines. The compounds were tested for their antiproliferative activities with IC50 values ranging from nanomolar to micromolar concentrations .

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